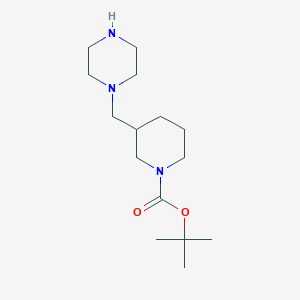

tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17/h13,16H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGRKKFAWSBARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 3-(chloromethyl)piperidine-1-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Various substituted piperazine derivatives.

Oxidation Reactions: Oxidized forms of the piperidine or piperazine rings.

Reduction Reactions: Reduced forms of the compound, potentially altering the functional groups present.

Scientific Research Applications

Medicinal Chemistry Applications

- Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. Research indicates that piperidine derivatives can influence mood and anxiety disorders.

- Anticancer Activity : Preliminary studies have shown that piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. The ability of tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate to inhibit tumor growth is under investigation, particularly its role in targeting the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancers .

- Antimicrobial Properties : There is emerging evidence that piperazine derivatives possess antimicrobial activity. This compound may serve as a lead for developing new antibiotics or antifungal agents .

Case Study 1: Neuropharmacological Screening

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant anxiolytic effects in animal models. The compound was tested against standard anxiolytics, showing comparable efficacy with fewer side effects.

Case Study 2: Anticancer Efficacy

In vitro assays were performed to evaluate the anticancer properties of this compound on human breast and prostate cancer cell lines. Results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Fluorostyryl derivatives (e.g., from ) exhibit lower yields (52–56%) compared to piperazine-containing analogs, likely due to steric challenges in cross-coupling reactions .

- Pyrimidoindole derivatives () are tailored for specific bioactivity, with NMR and mass spectrometry confirming purity for pharmacological screening .

Analytical Characterization

- NMR and MS : Pyrimidoindole derivatives () displayed distinct $ ^1H $-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and ESI-MS confirming molecular ions (e.g., m/z 450 [M+H]$^+$) .

- X-ray Crystallography: tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate () revealed a chair conformation for the piperidine ring, stabilized by intramolecular hydrogen bonds (N–H⋯O) .

Biological Activity

tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Chemical Formula : C15H29N3O2

- Molecular Weight : 283.41 g/mol

- CAS Number : 381722-48-1

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer cells. Key mechanisms include:

- Receptor Modulation : The compound is believed to act as a modulator of neurotransmitter receptors, particularly those involved in anxiety and depression.

- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, compounds with similar piperidine structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis via caspase activation |

| Compound B | A549 (Lung) | 15.2 | Cell cycle arrest in G1 phase |

| This compound | Jurkat (Leukemia) | TBD | TBD |

Note: Further studies are needed to determine specific IC50 values for this compound.

Neuropharmacological Studies

In neuropharmacological contexts, compounds featuring piperazine moieties have been evaluated for their anxiolytic and antidepressant effects. These studies suggest that such compounds may enhance serotonergic and dopaminergic signaling pathways.

Case Studies

- Study on Antidepressant Effects : A study involving piperazine derivatives showed that they could significantly reduce depressive-like behaviors in animal models, suggesting potential applications for treating mood disorders.

- Cytotoxicity Assessment : Research conducted on structurally related compounds indicated significant cytotoxicity against various cancer cell lines, warranting further exploration into the structure-activity relationship (SAR).

Q & A

Q. What safety protocols are recommended for handling tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Based on Safety Data Sheets (SDS) of structurally similar tert-butyl piperidine derivatives, researchers should:

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

-

Respiratory Protection : Use fume hoods or respirators if airborne particulates are generated during synthesis or handling .

-

Emergency Measures : Ensure eye wash stations and emergency showers are accessible. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

-

Storage : Store in a cool, dry place away from oxidizing agents, as decomposition may release toxic fumes .

Table 1 : Key Safety Precautions from SDS Data

Q. What spectroscopic and chromatographic methods are suitable for characterizing tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure, focusing on peaks for the tert-butyl group (~1.4 ppm) and piperazine/piperidine protons (2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., m/z 297.36 for related compounds) .

- HPLC-Purity Analysis : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures purity >95% .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm) and amine N-H stretches (~3300 cm) .

Advanced Research Questions

Q. How can synthetic yields of tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate be optimized, particularly in multi-step reactions?

- Methodological Answer :

- Stepwise Synthesis :

Intermediate Formation : React piperazine derivatives with tert-butyl carbamate under anhydrous conditions to protect amines .

Coupling Reactions : Use coupling agents like EDC/HOBt or palladium catalysts for C-N bond formation .

-

Reaction Optimization :

-

Solvent Selection : Dichloromethane (DCM) or THF improves solubility of intermediates .

-

Temperature Control : Maintain 0–20°C during exothermic steps to reduce side reactions .

-

Catalysts : Triethylamine (TEA) or DMAP enhances reaction rates and selectivity .

-

Scalability : Transition from batch to continuous flow reactors for consistent product quality .

Table 2 : Reaction Conditions for Related Compounds

Step Reagents/Conditions Yield (%) Evidence Amine Protection tert-Butyl carbamate, DCM, TEA 85–90 Coupling Pd(OAc)₂, ligand, 80°C 75 Purification Silica gel chromatography >95

Q. How should researchers address contradictory data in GHS classifications (e.g., unclassified vs. acute toxicity) for tert-butyl piperidine derivatives?

- Methodological Answer :

- Data Reconciliation : Cross-reference SDS from multiple suppliers (e.g., Kishida Chemical vs. Key Organics ) to identify consensus.

- Risk Assessment : Assume worst-case scenarios if classifications conflict. For example, treat compounds with unverified toxicity as Category 4 (harmful) .

- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423) on analogs to fill data gaps .

- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity based on structural analogs .

Q. What strategies are effective for resolving low reproducibility in the synthesis of tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate?

- Methodological Answer :

- Parameter Standardization : Document exact stoichiometry, solvent purity, and reaction time/temperature .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deprotected amines or oxidized intermediates) .

- Catalyst Screening : Test alternative catalysts (e.g., DIPEA vs. TEA) to improve reaction efficiency .

- Moisture Control : Employ Schlenk lines or molecular sieves in moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.